

Application Note: Analysis of Tetradecahydrophenanthrene using Gas Chromatography-Mass Spectrometry (GC-MS)

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Compound of Interest

Compound Name: Tetradecahydrophenanthrene

Cat. No.: B1634074

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Audience: Researchers, scientists, and drug development professionals.

Introduction

Tetradecahydrophenanthrene (also known as perhydrophenanthrene) is a saturated hydrocarbon with the chemical formula $C_{14}H_{24}$ and a molecular weight of 192.34 g/mol. [1][2][3][4] Its analysis is relevant in various fields, including geochemistry and environmental science, where it can be a biomarker or a component of complex hydrocarbon mixtures. Gas chromatography-mass spectrometry (GC-MS) is a powerful analytical technique for the identification and quantification of such volatile and semi-volatile compounds. [5] This application note provides a detailed protocol for the analysis of **tetradecahydrophenanthrene** using GC-MS.

Quantitative Data Summary

The following table summarizes key quantitative data for **tetradecahydrophenanthrene**. Please note that retention time, limit of detection (LOD), and limit of quantification (LOQ) are highly dependent on the specific instrumentation, column, and analytical conditions. The values presented for LOD and LOQ are typical for GC-MS analysis of similar compounds and should be experimentally determined for a specific method.

Parameter	Value	Reference
Molecular Formula	C ₁₄ H ₂₄	[1][3]
Molecular Weight	192.34 g/mol	[1][2][4]
CAS Registry Number	5743-97-5	[1][2][3]
Theoretical m/z of Molecular Ion (M ⁺)	192.2	Calculated
Major Mass Spectral Fragments (m/z)	135 (Top Peak)	[2]
Typical Retention Time	Method Dependent	-
Limit of Detection (LOD)	Method Dependent (typically low ng/mL)	[6][7]
Limit of Quantification (LOQ)	Method Dependent (typically mid-to-high ng/mL)	[6][7]

Experimental Protocols

This section details the methodologies for the GC-MS analysis of **tetradecahydrophenanthrene**, including sample preparation and instrument parameters.

Sample Preparation

The appropriate sample preparation method will depend on the sample matrix. General guidelines for liquid and solid samples are provided below.[5][8]

For Liquid Samples (e.g., oils, extracts):

- Dilution: Accurately dilute the liquid sample in a volatile organic solvent such as hexane or dichloromethane to a final concentration estimated to be within the instrument's linear range (e.g., 0.1 to 1 mg/mL for initial screening).[8][9]
- Filtration: Filter the diluted sample through a 0.22 µm syringe filter to remove any particulate matter that could interfere with the analysis or damage the GC column.[8]

- Transfer: Transfer the filtered sample into a 2 mL glass autosampler vial for GC-MS analysis.
[9]

For Solid Samples (e.g., sediments, biological tissues):

- Extraction:
 - Accurately weigh a known amount of the homogenized solid sample into a glass container.
 - Add a suitable volume of an appropriate organic solvent (e.g., hexane, dichloromethane).
 - Perform extraction using a technique such as sonication, Soxhlet extraction, or accelerated solvent extraction (ASE).
- Cleanup (if necessary):
 - For complex matrices, a cleanup step using solid-phase extraction (SPE) may be required to remove interfering compounds.[5][6][7]
- Concentration and Reconstitution:
 - Evaporate the solvent from the extract under a gentle stream of nitrogen.
 - Reconstitute the residue in a known volume of a suitable solvent for GC-MS analysis.
- Filtration and Transfer:
 - Filter the reconstituted sample through a 0.22 µm syringe filter into a 2 mL glass autosampler vial.[8]

GC-MS Instrumentation and Conditions

The following are typical instrument parameters for the analysis of saturated hydrocarbons. These should be optimized for the specific instrument and application.

Gas Chromatograph (GC) Conditions:

- GC System: Agilent 8890 GC system or equivalent.[10]

- Injection Port: Split/Splitless Inlet.
- Injection Volume: 1 μL .
- Injection Mode: Splitless or split (e.g., 20:1 split ratio for higher concentration samples).[10]
- Inlet Temperature: 280 $^{\circ}\text{C}$.
- Carrier Gas: Helium or Hydrogen at a constant flow rate (e.g., 1.2 mL/min).[10]
- Column: A non-polar capillary column, such as an Agilent J&W DB-5ms (30 m x 0.25 mm ID, 0.25 μm film thickness) or equivalent, is suitable for hydrocarbon analysis.[11][12]
- Oven Temperature Program:
 - Initial Temperature: 60 $^{\circ}\text{C}$, hold for 2 minutes.
 - Ramp: 10 $^{\circ}\text{C}/\text{min}$ to 300 $^{\circ}\text{C}$.
 - Final Hold: Hold at 300 $^{\circ}\text{C}$ for 10 minutes.

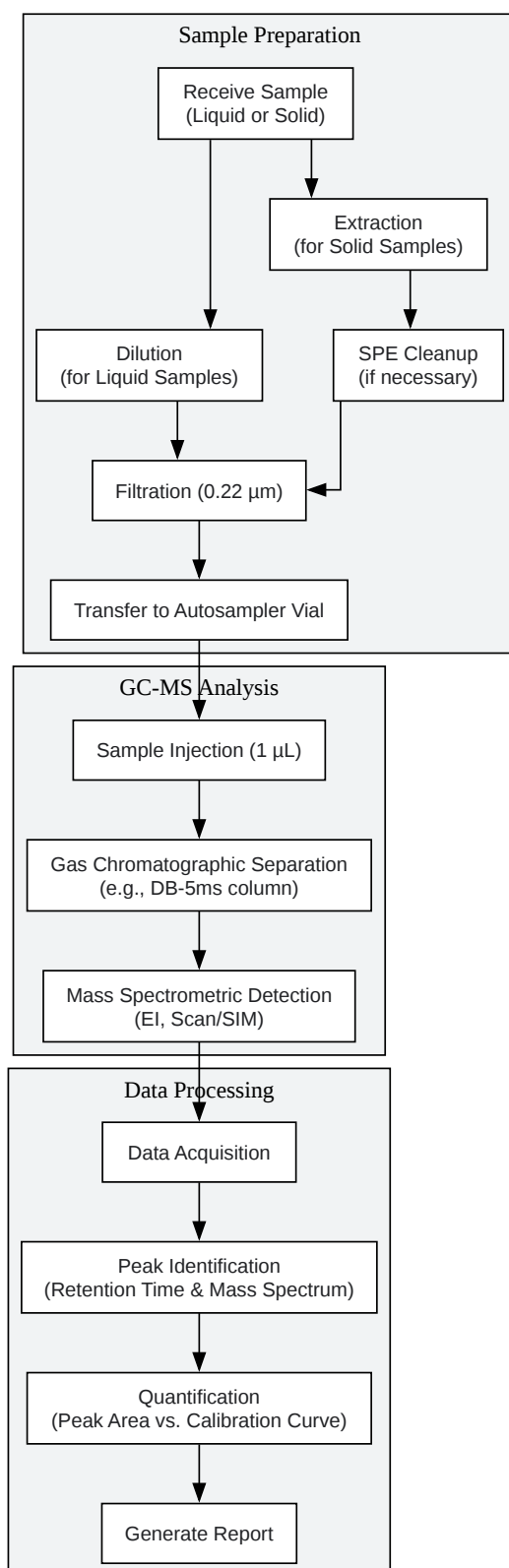
Mass Spectrometer (MS) Conditions:

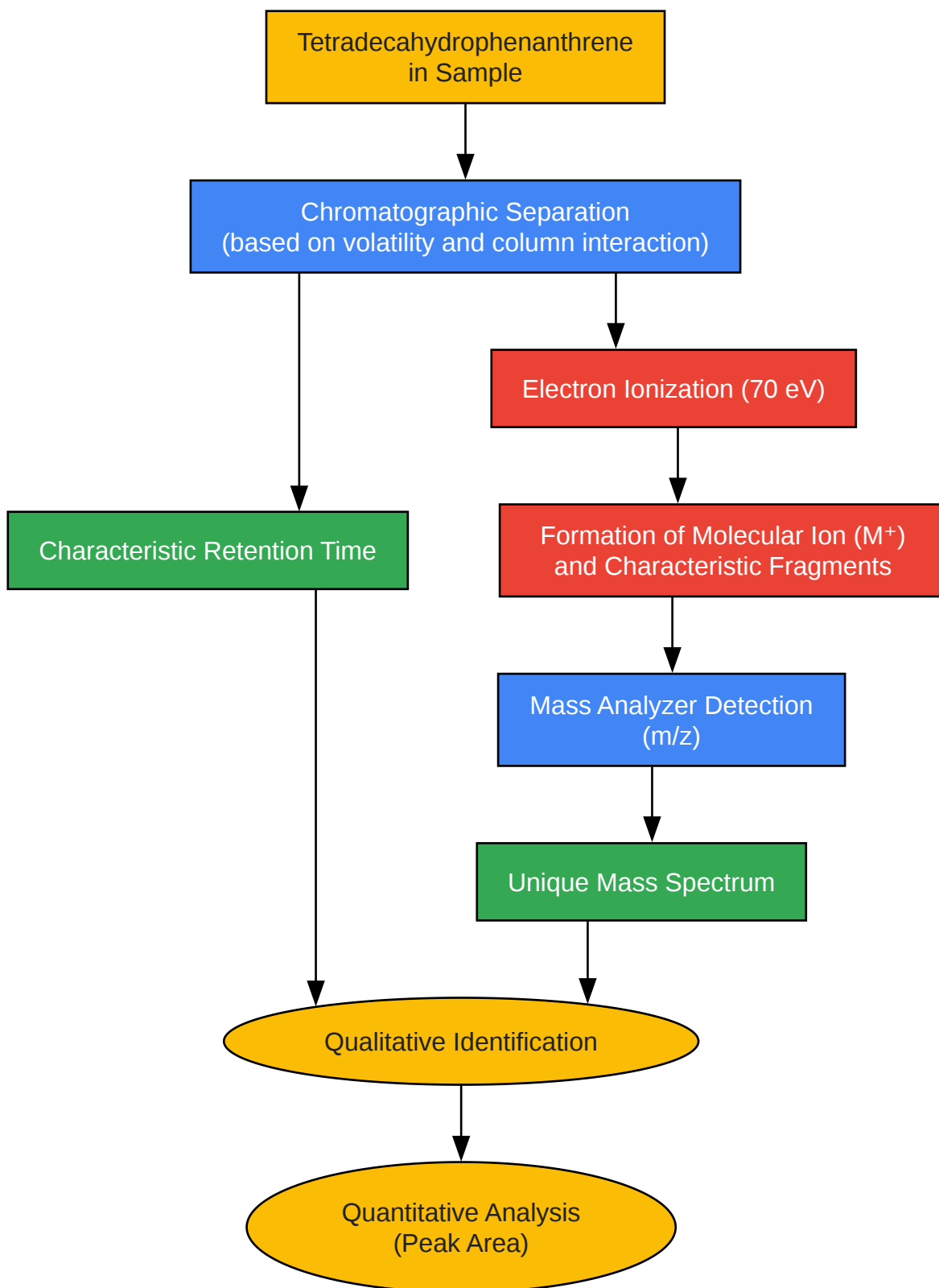
- MS System: Agilent 5977C GC/MSD or equivalent.[13]
- Ionization Mode: Electron Ionization (EI).
- Ionization Energy: 70 eV.[12]
- Mass Range: m/z 40-450.
- Source Temperature: 230 $^{\circ}\text{C}$.
- Quadrupole Temperature: 150 $^{\circ}\text{C}$.[10]
- Transfer Line Temperature: 280 $^{\circ}\text{C}$.[10]
- Acquisition Mode: Full Scan for qualitative analysis and Selected Ion Monitoring (SIM) for quantitative analysis. For SIM mode, monitor the molecular ion (m/z 192.2) and

characteristic fragment ions.

Experimental Workflow Diagram

The following diagram illustrates the general workflow for the GC-MS analysis of **tetradecahydrophenanthrene**.





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